molecular formula C16H10ClN3 B1402746 2-(5-Chloro-1H-indol-3-yl)-quinoxaline CAS No. 1314446-42-8

2-(5-Chloro-1H-indol-3-yl)-quinoxaline

Cat. No.: B1402746
CAS No.: 1314446-42-8
M. Wt: 279.72 g/mol
InChI Key: RSEHPZZVSGBCPZ-UHFFFAOYSA-N
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Description

2-(5-Chloro-1H-indol-3-yl)-quinoxaline is a heterocyclic compound that combines the structural features of both indole and quinoxaline moieties. These structures are known for their significant biological activities and are commonly found in various natural products and pharmaceuticals. The presence of a chlorine atom at the 5-position of the indole ring enhances its reactivity and potential biological activity.

Scientific Research Applications

2-(5-Chloro-1H-indol-3-yl)-quinoxaline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Safety and Hazards

  • Hazard Statements : The compound is classified as a warning substance according to the Globally Harmonized System (GHS). It may cause skin and eye irritation .

For more detailed information, you can refer to the Material Safety Data Sheet (MSDS) provided by Sigma-Aldrich .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-1H-indol-3-yl)-quinoxaline typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Chlorination: The indole ring is then chlorinated at the 5-position using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the Quinoxaline Ring: The quinoxaline ring is formed by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil.

    Coupling Reaction: Finally, the chlorinated indole is coupled with the quinoxaline ring under basic conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-1H-indol-3-yl)-quinoxaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline-2,3-dione derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoxaline derivatives.

    Substitution: The chlorine atom at the 5-position of the indole ring can be substituted with various nucleophiles, such as amines or thiols, under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

    Reduction: Hydrogen gas, palladium catalyst, ethanol.

    Substitution: Sodium hydride, dimethylformamide, amines, thiols.

Major Products

    Oxidation: Quinoxaline-2,3-dione derivatives.

    Reduction: Reduced quinoxaline derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-1H-indol-3-yl)-quinoxaline involves its interaction with various molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Bromo-1H-indol-3-yl)-quinoxaline: Similar structure with a bromine atom instead of chlorine.

    2-(5-Fluoro-1H-indol-3-yl)-quinoxaline: Similar structure with a fluorine atom instead of chlorine.

    2-(5-Methoxy-1H-indol-3-yl)-quinoxaline: Similar structure with a methoxy group instead of chlorine.

Uniqueness

2-(5-Chloro-1H-indol-3-yl)-quinoxaline is unique due to the presence of the chlorine atom, which enhances its reactivity and potential biological activity. The chlorine atom can participate in various chemical reactions, making the compound versatile for synthetic modifications and functionalization.

Properties

IUPAC Name

2-(5-chloro-1H-indol-3-yl)quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3/c17-10-5-6-13-11(7-10)12(8-18-13)16-9-19-14-3-1-2-4-15(14)20-16/h1-9,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSEHPZZVSGBCPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C3=CNC4=C3C=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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